Ethenyl(tripropyl)silane
Description
Significance of Organosilicon Compounds in Contemporary Chemistry
Organosilicon compounds, characterized by carbon-silicon bonds, are fundamental to numerous areas of modern chemistry and materials science. zmsilane.comfiveable.me Their versatility stems from a unique combination of properties derived from both organic and inorganic components. fiveable.me These compounds often exhibit exceptional thermal stability, chemical resistance, flexibility, and hydrophobicity. fiveable.mecfsilicones.com The silicon-carbon bond is relatively strong, contributing to the high thermal stability of molecules like tetraalkylsilanes. libretexts.org This unique set of characteristics makes them indispensable in a wide array of industrial applications, including the production of silicones, sealants, adhesives, lubricants, and protective coatings. cfsilicones.comdirectindustry.com In fields ranging from electronics and construction to personal care and medicine, organosilicon compounds serve as crucial materials for creating durable, high-performance products. zmsilane.comfiveable.me
Overview of Vinylsilanes (Ethenylsilanes) in Synthetic and Materials Science
Vinylsilanes, also known as ethenylsilanes, are a subclass of organosilicon compounds that feature a vinyl group (H₂C=CH−) directly attached to a silicon atom. They are highly versatile building blocks in organic synthesis and play a significant role in materials science. thieme-connect.comresearchgate.net The utility of vinylsilanes in synthesis is largely due to the silicon atom's influence on the reactivity of the adjacent double bond. The silicon group can stabilize a positive charge on the β-carbon (the β-silicon effect), which directs the regioselectivity of electrophilic substitution reactions. thieme-connect.comnih.gov
This predictable reactivity allows vinylsilanes to participate in a diverse range of chemical transformations, including electrophilic substitutions, cross-coupling reactions (such as the Hiyama–Denmark coupling), and polymerizations. thieme-connect.comresearchgate.netmcgill.ca They serve as important intermediates in the stereoselective synthesis of complex organic molecules and are used in the construction of various carbocycles and oxacycles. thieme-connect.comnih.gov In materials science, the vinyl group provides a reactive site for polymerization, making vinylsilanes valuable as crosslinking agents, adhesion promoters, and surface modifiers. nih.govspecialchem.com For instance, they are used to enhance the bond between inorganic fillers (like silica) and organic polymer matrices in composites. nih.govresearchgate.net
Contextualization of Ethenyl(tripropyl)silane within Trialkylvinylsilane Chemistry
This compound belongs to the trialkylvinylsilane family, which are compounds where the silicon atom is bonded to a vinyl group and three alkyl groups. In this specific case, the alkyl groups are propyl chains. The nature of the alkyl groups on the silicon atom influences the compound's physical properties, such as its boiling point and solubility, as well as its steric profile, which can affect reaction rates.
Trialkylvinylsilanes are noted for their stability and are effective in classical electrophilic substitution reactions where the silicon group is replaced with an electrophile. thieme-connect.com The tripropylsilyl group in this compound, like other trialkylsilyl groups, acts as a reliable control element in these reactions. The synthesis of such compounds is often achieved through methods like the hydrosilylation of alkynes, an atom-economical process that adds a hydrosilane across a carbon-carbon triple bond. researchgate.net The properties of this compound are defined by the interplay between the reactive vinyl group and the bulky, non-polar tripropylsilyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1185-75-7 |
| Molecular Formula | C₁₁H₂₄Si |
| Molecular Weight | 184.39 g/mol |
| Boiling Point | 99 °C at 6.5 Torr |
Data sourced from ChemicalBook. chemicalbook.com
Scope and Objectives of Academic Research on this compound
While comprehensive academic studies focusing exclusively on this compound are not as widespread as for other vinylsilanes (e.g., those with smaller methyl or functional alkoxy groups), the objectives for its research can be inferred from the broader field. Research on a compound like this compound would typically be driven by several key objectives:
Exploration of Synthetic Utility: A primary goal would be to investigate its performance as a synthetic intermediate. This includes studying its reactivity in various organic reactions, such as Heck, Suzuki, and other cross-coupling reactions, to form new carbon-carbon bonds. The influence of the tripropyl groups on reaction selectivity and yield, compared to more common silyl (B83357) groups like trimethylsilyl, would be of particular interest.
Polymerization and Material Modification: Research would also likely focus on its role as a monomer or co-monomer in polymerization reactions. The vinyl functionality allows it to be incorporated into polymer chains. Scientists would aim to understand how the inclusion of the tripropylsilyl group affects the resulting polymer's properties, such as thermal stability, mechanical strength, and surface energy.
Surface Modification Applications: Another research avenue involves its use as a surface modification agent. Like other silanes, it could be used to functionalize the surfaces of inorganic materials such as silica (B1680970) or metal oxides. The objective would be to create hydrophobic surfaces or to improve the compatibility between inorganic fillers and organic polymer matrices in composite materials.
Mechanistic Studies: Fundamental research would aim to elucidate the mechanisms of its reactions. For example, studying the kinetics and stereochemical outcomes of electrophilic additions to the vinyl group would provide deeper insights into the electronic and steric effects exerted by the tripropylsilyl moiety.
Structure
3D Structure
Properties
CAS No. |
1185-75-7 |
|---|---|
Molecular Formula |
C11H24Si |
Molecular Weight |
184.39 g/mol |
IUPAC Name |
ethenyl(tripropyl)silane |
InChI |
InChI=1S/C11H24Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7,9-11H2,1-3H3 |
InChI Key |
GTBGHTLFBQMXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)C=C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Ethenyl Tripropyl Silane
Electrophilic Activation and Reactivity of the Ethenyl Group
Electrophilic attack on ethenyl(tripropyl)silane is a key reaction pathway. The silicon atom's ability to stabilize a positive charge on the β-carbon (the carbon atom adjacent to the silicon-bearing carbon) is a governing factor in the regioselectivity and stereochemistry of these reactions. This stabilization is often referred to as the β-silyl effect.
The electrophilic substitution of vinylsilanes, such as this compound, is directed by the formation of the more stable carbocation intermediate. The carbon-silicon bond can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org Consequently, electrophiles attack the α-carbon of the ethenyl group, leading to the formation of a β-carbocation. This regioselectivity ensures that the electrophile adds to the carbon atom not bearing the silyl (B83357) group. chemtube3d.com The electron-releasing nature of the carbon-silicon bond is substantial, and as a result, the position of the silicon atom dictates the site of the reaction. wikipedia.org
Table 1: Regioselectivity in Electrophilic Attack on this compound
| Reactant | Electrophile (E+) | Major Intermediate | Product after Silyl Elimination |
|---|---|---|---|
| This compound | H+ | β-silyl carbocation | Ethene |
This table illustrates the general principle of regioselectivity in the electrophilic substitution of vinylsilanes, as applied to this compound.
The electrophilic substitution of vinylsilanes often proceeds with retention of the double bond's configuration. wikipedia.org When an electrophile attacks the double bond of this compound, a carbocation intermediate is formed. For the subsequent elimination of the silyl group to occur, the silicon-carbon bond must align with the empty p-orbital of the carbocation. chemtube3d.com This alignment facilitates the departure of the silyl group and the formation of the new double bond, preserving the original stereochemistry. chemtube3d.comstackexchange.com
The process can be visualized as the electrophile adding to one face of the double bond, followed by rotation around the carbon-carbon single bond to allow for the alignment of the C-Si bond with the p-orbital of the carbocation. The subsequent elimination of the tripropylsilyl group results in the formation of the substituted alkene with retained stereochemistry.
Conjugate Addition Reactions Involving the Ethenyl Moiety
This compound can also participate in conjugate addition reactions where a nucleophile attacks the β-carbon of an α,β-unsaturated system activated by the vinylsilane. In such reactions, the silyl group can influence the reaction pathway and the stability of the resulting intermediates.
In the context of conjugate additions to α,β-unsaturated systems, if the initial adduct contains a silyl group, subsequent rearrangements involving silicon migration can occur. While specific studies on this compound in this context are not detailed in the provided search results, general principles suggest that silyl groups can migrate through 1,2-, 1,3-, or 1,4-shifts. The mechanism of these migrations is often dependent on the specific substrate and reaction conditions. For instance, in certain systems, a silyl group can migrate from a carbon to an oxygen atom in the intermediate formed after a conjugate addition.
The steric bulk of the silyl group can significantly impact the facility of silicon migration. A bulky group like the tripropylsilyl group can hinder intramolecular migrations due to increased steric strain in the transition state. Conversely, in some cases, steric compression can also be a driving force for rearrangement if it relieves strain in the initial product. The electronic properties of the alkyl groups on the silicon also play a role; the electron-donating nature of the propyl groups can influence the stability of any charged intermediates or transition states involved in the migration process. Generally, bulkier silyl groups may decrease the rate of migration compared to less sterically demanding groups like the trimethylsilyl group. beilstein-journals.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethene |
Catalytic Transformations of this compound
This compound, as a representative vinyltrialkylsilane, participates in a variety of catalytic transformations. Its reactivity is centered around the vinyl group and the silicon atom, making it a substrate for reactions common to trialkylsilanes. These transformations are predominantly catalyzed by transition metals or Brønsted acids, leading to a diverse range of organosilicon compounds.
Transition-Metal Catalyzed Reactions Involving Trialkylsilanes
Transition metal complexes are pivotal in catalyzing reactions of trialkylsilanes, including this compound and its saturated analogue, tripropylsilane. These reactions often proceed through the formation of active metal-hydride and metal-silyl intermediates, which are central to processes like alkene isomerization, hydrosilylation, and dehydrogenative silylation. The choice of metal center, such as nickel, platinum, rhodium, or manganese, dictates the reaction pathway and selectivity. scientificspectator.comnih.gov
Nickel(0) catalysts, in combination with silanes, form highly effective systems for the isomerization of alkenes. acs.org This process is valuable for transforming readily available terminal alkenes into more substituted and often more useful internal alkenes. researchgate.net The silane (B1218182) acts as a mild and modular activator, reacting with an N-heterocyclic carbene (NHC) ligated Ni(0) complex to generate the active catalytic species, a nickel-hydride complex, in situ. acs.orguoregon.edu
The mechanism is understood to proceed via a Ni-H insertion/elimination pathway. acs.orgchemrxiv.org The active (NHC)(silyl)Ni–H species adds across the alkene double bond. Subsequent β-hydride elimination can then regenerate the nickel-hydride and release an isomerized alkene. This catalytic cycle allows for "chain-walking" along a carbon chain until the most thermodynamically stable alkene is formed. researchgate.net An attractive feature of this system is its modularity; the steric and electronic properties of the catalyst can be fine-tuned by modifying the NHC ligand and the silane, allowing for optimization of reactivity and selectivity. acs.orgrsc.org
| Component | Variable | Effect on Catalysis |
|---|---|---|
| Ni(0) Precursor | Readily accessible complexes (e.g., Ni(COD)2) | Forms the initial Ni(0) source for the active catalyst. |
| Ancillary Ligand | N-Heterocyclic Carbenes (NHCs) | Steric and electronic properties can be tuned to enhance reactivity and selectivity. rsc.org |
| Bulky vs. less bulky NHCs | Affects the rate and selectivity of the isomerization process. | |
| Silane Activator | Triaryl- or Trialkylsilanes | Acts as a mild hydride source to generate the active Ni-H species. acs.org |
| Electronic properties of the silane | Influences the formation and reactivity of the nickel-hydride catalyst. |
Hydrosilylation is a fundamental reaction involving the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.org This process is one of the most significant applications of homogeneous catalysis, particularly with platinum catalysts, for the synthesis of organosilicon compounds. wikipedia.org For trialkylsilanes like tripropylsilane, this reaction provides a direct route to functionalized alkylsilanes.
The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This pathway involves three key steps:
Oxidative Addition : The silane (R₃SiH) oxidatively adds to the low-valent metal catalyst (M), forming a metal-hydride-silyl complex (H-M-SiR₃).
Alkene Insertion : The alkene substrate coordinates to the metal center and subsequently inserts into either the metal-hydride or metal-silyl bond. Insertion into the M-H bond is more common.
Reductive Elimination : The resulting alkyl-metal-silyl complex undergoes reductive elimination to release the alkylsilane product and regenerate the active metal catalyst. wikipedia.org
Variations to this mechanism exist; for instance, the "modified Chalk-Harrod" pathway involves the insertion of the alkene into the M-Si bond first. princeton.edu The choice of catalyst is crucial, as different metals can yield different regio- and stereoisomers. sigmaaldrich.com While platinum catalysts are common, systems based on other metals like nickel have been developed. princeton.edunih.gov Nickel nanoparticle catalysts, for example, have shown high activity for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.govresearchgate.net
| Catalyst Type | Common Metals | Typical Mechanism | Key Characteristics |
|---|---|---|---|
| Homogeneous Complexes | Pt, Rh, Ru, Ir | Chalk-Harrod wikipedia.org | High activity and selectivity; catalyst choice can control stereochemistry (e.g., cis vs. trans addition to alkynes). scientificspectator.comsigmaaldrich.com |
| Homogeneous α-Diimine Complexes | Ni | Distinct from Chalk-Harrod; involves Ni(II) intermediates. princeton.edu | Highly active for tertiary silanes; anti-Markovnikov selectivity. princeton.edu |
| Nanoparticles | Ni, Co | Surface-catalyzed reaction | Can catalyze tandem isomerization-hydrosilylation of internal alkenes to form terminal alkylsilanes. nih.govepfl.ch |
Dehydrogenative silylation is an atom-economical method for forming vinylsilanes and allylsilanes from the reaction of an alkene with a hydrosilane, with the formal loss of dihydrogen (H₂). nih.govchemrxiv.org This reaction represents an alternative to the hydrosilylation of alkynes for synthesizing unsaturated silanes. acs.org The process is catalyzed by various transition metals, including noble metals like rhodium, iridium, and ruthenium, as well as more earth-abundant base metals like manganese and iron. chemrxiv.orgacs.org
Recent detailed mechanistic studies, combining experimental data and DFT calculations, have focused on manganese-catalyzed dehydrogenative silylation. nih.govacs.org An active 16-electron Mn(I) silyl catalyst is formed from a pre-catalyst and the silane. nih.govacs.org The reaction then proceeds via two parallel inner-sphere pathways:
Acceptorless Pathway : This pathway involves the direct release of H₂ gas as the sole byproduct.
Sacrificial Acceptor Pathway : In this route, a second molecule of the alkene acts as a sacrificial hydrogen acceptor, becoming hydrogenated to the corresponding alkane. nih.govacs.org
The selectivity between forming a vinylsilane (from β-hydride elimination) or an allylsilane (from γ-hydride elimination) depends on the substrate. nih.gov Aromatic alkenes typically yield E-vinylsilanes, while aliphatic alkenes often produce allylsilanes. nih.govacs.org
| Finding | Description |
|---|---|
| Active Catalyst | A 16-electron Mn(I) silyl complex, [Mn(dippe)(CO)₂(SiR₃)], is generated in situ. nih.gov |
| Parallel Mechanisms | An acceptorless pathway releases H₂ gas. |
| A second pathway uses the alkene as a sacrificial hydrogen acceptor. | |
| Product Selectivity | Aromatic alkenes (e.g., styrene) predominantly form E-vinylsilanes. |
| Aliphatic alkenes (e.g., 1-hexene) tend to form allylsilanes. | |
| Reaction Conditions | The process is efficient at room temperature without the need for additives. nih.gov |
Brønsted Acid-Catalyzed Silane-Dependent Reductions
In addition to transition-metal catalysis, hydrosilanes are effective reducing agents in reactions mediated by strong acids. wikipedia.org In these ionic hydrogenation reactions, a Brønsted or Lewis acid activates a substrate towards hydride transfer from the silane. wikipedia.org This methodology has been applied to the reduction of various functional groups.
The reduction of tertiary phosphine (B1218219) oxides (R₃P=O) to the corresponding phosphines (R₃P) is a crucial transformation in organic synthesis, as it regenerates phosphine ligands and reagents from their oxidized byproducts. eurekaselect.comresearchgate.net Silanes are among the most effective reagents for this deoxygenation. eurekaselect.com While this reduction can be performed under various conditions, the Brønsted acid-catalyzed pathway has been subject to detailed mechanistic investigation.
Contrary to earlier proposals and analogies with C=O bond reductions, recent combined computational and experimental studies have revealed that the Brønsted acid does not activate the P=O group directly. acs.orgnih.gov Instead, the acid activates the silane in the rate-determining transition state. acs.orgnih.gov The proposed mechanism involves a highly ordered, two-step process. kul.pl The key transition state features significant Si/O=P orbital interactions, which are more dominant than potential P/H-Si interactions. acs.orgnih.gov This mode of activation is distinct from traditional Brønsted acid-catalyzed reductions of carbonyls. acs.org The reaction proceeds through an intermediate that is not an ion pair, ultimately leading to the phosphine and a siloxane byproduct. kul.pl
| Mechanistic Aspect | Key Finding | Supporting Evidence |
|---|---|---|
| Site of Activation | The Brønsted acid activates the silane, not the P=O group, in the transition structure. acs.orgnih.gov | DFT calculations and experimental studies. acs.orgnih.gov |
| Transition State | Characterized by dominant Si/O=P orbital interactions. acs.org | Computational analysis. acs.org |
| Reaction Pathway | A two-step polar mechanism proceeding through a highly ordered transition state. kul.pl | Theoretical calculations and experimental kinetic data. kul.pl |
| Thermodynamics | The reaction exhibits a high negative activation entropy, confirming the ordered nature of the transition state. kul.pl | Experimentally measured rate constants at different temperatures. kul.pl |
Fluoride-Catalyzed Reactivity and Reductions
Fluoride ions are highly effective catalysts for reactions involving organosilanes due to the exceptionally high affinity of fluorine for silicon, which results in the formation of a strong Si-F bond nih.govorganic-chemistry.org. This interaction facilitates the activation of the C-Si or Si-H bond. The fluoride anion can attack the silicon center, forming a hypervalent, pentacoordinate silicon intermediate nih.govcore.ac.uk. This intermediate is significantly more reactive and is central to the catalytic role of fluoride in numerous transformations involving vinylsilanes.
Fluoride-catalyzed transmetalation is a key process in cross-coupling reactions. In the absence of a fluoride anion, the transmetalation between a palladium(II)-vinyl complex and a vinylsilane has a very high activation barrier and is highly endothermic. nih.gov The presence of fluoride dramatically accelerates this reaction. Theoretical studies suggest the mechanism involves the fluoride anion attacking the silicon atom of the vinylsilane within the transition state of the transmetalation nih.gov. This attack forms a hypervalent silicon center, which stabilizes the transition state and facilitates the transfer of the vinyl group to the palladium complex nih.gov. This principle is applied in the conversion of vinylsilanes to other organometallic reagents, such as vinylstannanes, which are valuable intermediates in organic synthesis.
Silanes, in combination with a fluoride source, can be used for the in situ generation of reactive metal hydrides, thereby avoiding the handling of toxic and often unstable reagents like tributyltin hydride (Bu₃SnH) msu.edu. For example, tributyltin chloride can be reduced by polymethylhydrosiloxane (PMHS) in the presence of aqueous potassium fluoride (KF) or catalytic tetrabutylammonium fluoride (TBAF) to generate tributyltin hydride within the reaction mixture msu.edu. This in situ generated hydride can then participate in subsequent reactions, such as the hydrostannylation of alkynes to form vinylstannanes msu.edu. This method is compatible with various functional groups, including silyl ethers, and provides a safer and more convenient route for reactions requiring metal hydrides msu.edunoaa.gov.
Table 1: Conditions for In Situ Generation and Reaction of Tributyltin Hydride
| Tin Source | Silane Reductant | Fluoride Source | Application | Reference |
|---|---|---|---|---|
| Bu₃SnCl | PMHS | KF (aqueous) | Free radical and palladium-catalyzed hydrostannylation | msu.edu |
| Bu₃SnF | PMHS | TBAF (catalytic) | Palladium-catalyzed hydrostannylation | msu.edu |
| Me₃SnCl | PMHS | KF (aqueous) | In situ generation and reaction of Me₃SnH | msu.edu |
Activation of Silicon-Boron Interelement Bonds
Reagents containing a silicon-boron (Si-B) interelement bond, such as silylboronic esters, are versatile tools in synthesis. The difference in electronegativity between silicon (1.8) and boron (2.0) allows for the chemoselective activation of the Si-B bond rsc.org. This activation can be achieved using nucleophiles/bases or transition-metal catalysts rsc.org. For instance, copper(I) catalysis can activate the Si-B bond to generate a silicon nucleophile that can then be used in reactions like γ-selective propargylic substitutions organic-chemistry.org. This activation strategy transforms the silyl group into a nucleophilic species, enabling the formation of new carbon-silicon bonds rsc.org.
Polymerization and Copolymerization Dynamics of this compound
The polymerization behavior of vinylsilanes is influenced by the steric bulk and electronic properties of the silyl group. While specific kinetic data for this compound is not widely reported, insights can be gained from studies on structurally related vinyl alkoxysilanes.
Emulsion Copolymerization Kinetics of Vinyl Alkoxysilanes
This rate reduction is attributed to the low reactivity of the vinylsilane radical. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, confirm this. For the copolymerization of VTES (monomer 1) and n-butyl acrylate (BA) (monomer 2), the reactivity ratios were found to be r₁ = 0.044 and r₂ = 8.56, indicating that the growing polymer chain strongly prefers adding a BA monomer over a VTES monomer researchgate.netacs.org. Similarly, for the VAc/VTMS system, the reactivity ratios were determined as r(VTMS) = 0 and r(VAc) = 0.211 rsc.orgrsc.org.
In emulsion systems, the kinetics for vinyl alkoxysilanes are further complicated by hydrolysis of the alkoxy groups in the aqueous phase researchgate.net. This can lead to termination of propagating radicals in the aqueous phase, reducing radical entry into the polymer particles and potentially halting the polymerization at higher silane concentrations rsc.orgresearchgate.netrsc.org. This compound, as a vinylalkylsilane, would not undergo this hydrolysis. However, the general trend of decreased polymerization rate due to the low reactivity of the silane monomer would be expected to hold.
Table 2: Reactivity Ratios in Copolymerization of Vinyl Alkoxysilanes
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Reference |
|---|---|---|---|---|
| Vinyl trimethoxysilane (VTMS) | Vinyl acetate (VAc) | 0 | 0.211 | rsc.orgrsc.org |
| Vinyl triethoxysilane (VTES) | n-Butyl acrylate (BA) | 0.044 | 8.56 | researchgate.netacs.org |
Role of the Vinyl Functional Group in Polymerization Control
The vinyl group of this compound is the primary site of reactivity in polymerization processes. This functional group allows the molecule to act as a co-monomer, crosslinking agent, and surface modifier, thereby providing a mechanism to control and enhance the properties of various polymers. sinosil.compowerchemical.com
The dual reactivity of vinyl silanes enables them to chemically bind to both inorganic fillers and organic polymer matrices. sinosil.com This coupling action is critical in the manufacturing of reinforced plastics and composites, where it improves the compatibility between the polymer and inorganic fillers, leading to better dispersion and enhanced mechanical properties like impact strength and stiffness. nbinno.com
In emulsion polymerization, the presence of vinyl silane monomers can significantly influence the reaction kinetics. For instance, in the copolymerization of vinyl acetate (VAc) with vinyl silanes, the concentration of the silane can affect the polymerization rate. rsc.org The nature of the groups attached to the silicon atom also plays a role in controlling the polymerization. The tripropyl groups in this compound are expected to lead to a slower hydrolysis rate compared to methoxy groups, offering better control over the polymerization process in moisture-curing systems. brb-international.com This controlled hydrolysis is beneficial for forming stable siloxane networks, which contribute to the crosslinking of polymer chains. wacker.com
The incorporation of the vinyl group into polymer chains can be used to produce self-crosslinkable latexes. researchgate.net This modification can lead to significant improvements in the final material's properties, including increased thermal stability, water resistance, adhesion, and abrasion resistance. brb-international.comnih.govcfmats.com
Mechanisms of Vinyl Silane Incorporation into Polymer Backbones
This compound can be integrated into polymer backbones through several mechanisms, primarily copolymerization and grafting. These processes introduce the silane's functionality into the polymer structure, modifying its properties for specific applications. wacker.comecopowerchem.com
Copolymerization: In this process, the vinyl silane acts as a monomer and is directly incorporated into the growing polymer chain alongside other monomers. Free-radical polymerization is a common method used to copolymerize vinyl silanes with a wide range of other vinyl monomers, such as methyl methacrylate (MMA) and vinyl acetate. researchgate.netuniv.kiev.ua The reactivity ratios of the monomers determine the kinetics of the copolymerization and the final composition of the polymer. For example, in the copolymerization of vinyl acetate (VAc) and vinyl trimethoxysilane (VTMS), the reactivity ratios were determined to be rVTMS = 0 and rVAc = 0.211, indicating how the monomers incorporate into the polymer chain. rsc.org This method is used to prepare organosilicon-modified polymers, such as acrylic emulsions, with improved water resistance and adhesion. cfmats.com
Grafting: This mechanism involves attaching the vinyl silane to an existing polymer chain via a radical reaction. wacker.com For instance, vinyltriethoxysilane can be grafted onto the main chains of polymers like polyethylene. This introduces active sites that can undergo crosslinking, for example, through exposure to moisture. ecopowerchem.com This process enhances the polymer's heat resistance, pressure crack resistance, and impact strength, making it suitable for applications like cable sheathing and insulation. ecopowerchem.com
Thermal and Photochemical Reactions of this compound
This compound and related vinylsilanes exhibit distinct reactivity when subjected to thermal and photochemical conditions. These reactions include additions to the double bond, molecular rearrangements, and geometric isomerization. Studies on similar compounds show that thermal reactions can be initiated at specific temperatures; for example, the onset temperature for the thermal reaction of (2-cyanoethyl) triethoxysilane with a lithiated anode was observed at 127.07 °C. mdpi.com
Bimolecular 1,2-Addition Reactions to Double Bonds
The carbon-carbon double bond in this compound is susceptible to bimolecular 1,2-addition reactions, particularly electrophilic additions. The silicon atom influences the reactivity and regioselectivity of these reactions. The β-silyl effect, which is the hyperconjugative stabilization of a developing positive charge at the carbon atom beta to the silicon, plays a significant role. nih.govnih.gov
In the electrophilic alkylation of vinylsilanes, the attack of an electrophile on the double bond follows second-order kinetics. nih.govresearchgate.net The rate of reaction is influenced by the substitution pattern on the vinyl group. For instance, kinetic studies on the reactions of benzhydrylium ions with various vinylsilanes have shown that the replacement of a vinylic hydrogen with a trimethylsilyl (SiMe3) group only marginally affects the nucleophilic reactivity of the double bond. researchgate.net This indicates that vinylsilanes are considerably less nucleophilic than structurally related allylsilanes. nih.govresearchgate.net
The regioselectivity of the addition depends on the specific vinylsilane structure. Electrophilic attack on a compound like trans-β-(trimethylsilyl)styrene occurs at the silylated carbon position. researchgate.net These electrophilic substitution reactions on trisubstituted vinylsilanes have been found to be stereospecific, allowing for the stereoselective synthesis of various functionalized alkenes. mcgill.ca
| Vinylsilane | Electrophile Type | Key Finding | Reference |
|---|---|---|---|
| H₂C=C(CH₃)(SiMe₃) | Benzhydrylium ions | Reacts about one order of magnitude faster than propene, indicating weak α-silyl stabilization. | nih.govresearchgate.net |
| trans-PhCH=CHSiMe₃ | Benzhydrylium ions | Slightly less reactive than styrene, showing the β-silyl effect is not yet effective in the transition state. | nih.govresearchgate.net |
Unimolecular 1,3-Rearrangements and Interconversions
Organosilicon compounds, including isomers of this compound, can undergo unimolecular thermal rearrangements. A notable example is the sigmatropic 1,3-migration of a silyl group in allylsilanes to form the more thermodynamically stable vinylsilanes. acs.org This rearrangement involves the shift of the silicon group from the carbon adjacent to the double bond (allylic position) to a carbon atom within the double bond (vinylic position).
This type of nih.govresearchgate.net-sigmatropic shift is a known process in organosilicon chemistry and is analogous to rearrangements observed in other systems, such as the conversion of vinyl aziridines to 3-pyrrolines. nih.gov While often requiring harsh thermal conditions, these rearrangements can sometimes be catalyzed. nih.gov The mechanism for the thermal rearrangement of allylsilane to vinylsilane is believed to proceed through a concerted sigmatropic shift, although pathways involving diradical intermediates have also been considered for similar systems. acs.orgresearchgate.net
Stereodivergent Geometric Isomerization of Alkenyl Silanes
The geometry of the double bond in alkenyl silanes, including this compound, can be inverted through photochemical reactions. An efficient method for the geometric E→Z isomerization of alkenyl silanes has been developed using selective energy transfer catalysis. nih.govnih.gov
This process is characterized by its operational simplicity and short reaction times, employing an inexpensive organic sensitizer (B1316253) under photochemical conditions. researchgate.netresearchgate.net The reaction shows high selectivity, particularly for trisubstituted systems, achieving Z/E ratios of up to 95:5. nih.govnih.gov The directionality of the isomerization from the E-isomer to the Z-isomer is driven by the deconjugation of the π-system in the Z-isomer due to steric strain, which inhibits the reverse reaction. researchgate.netresearchgate.net This method allows for the stereocontrolled synthesis of different geometric isomers from a single starting material. nih.gov
| Substrate Feature | Catalyst/Condition | Selectivity (Z/E Ratio) | Reference |
|---|---|---|---|
| Trisubstituted systems | Organic sensitizer, light | Up to 95:5 | nih.govresearchgate.net |
| Mixed bis-nucleophiles (Si, Sn, B) | Organic sensitizer, light | Facile isomerization | nih.govnih.gov |
| Silanol (B1196071) (E-20) | Organic sensitizer, light | 92:8 | researchgate.netresearchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations of Ethenyl(tripropyl)silane Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely used to study the electronic structure and reactivity of chemical systems.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For vinylsilanes, a key reaction is hydrosilylation, the addition of a Si-H bond across the double bond. DFT studies on the hydrosilylation of vinyl arenes with hydrodisiloxanes, catalyzed by sodium triethylborohydride, have elucidated a complex reaction mechanism. mdpi.comnih.govnih.gov These studies reveal that the reaction may not proceed via a direct hydrosilylation but can involve the formation of silylation products through various intermediates. mdpi.comnih.govnih.gov The calculations help in understanding the conformational freedom of intermediates and the energy barriers associated with different reaction pathways. mdpi.comnih.govnih.gov For this compound, DFT could similarly be employed to model its reactions, such as additions to the vinyl group or transformations involving the tripropylsilyl moiety, providing detailed mechanistic insights.
A hypothetical DFT study on the reaction of this compound with a generic reagent "X-Y" could yield a reaction profile like the one shown in the table below, illustrating the energies of reactants, transition states, intermediates, and products.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + X-Y | 0.0 |
| TS1 | First Transition State | +25.3 |
| Intermediate | Reaction Intermediate | -5.2 |
| TS2 | Second Transition State | +15.8 |
| Products | Addition Product | -20.7 |
Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors derived from the electron density. scielo.org.mxscielo.org.mx These descriptors, such as chemical potential, hardness, and the Fukui function, help in predicting the reactive sites of a molecule and its behavior in chemical reactions. scielo.org.mxscielo.org.mx
For this compound, the vinyl group is expected to be the primary site for electrophilic attack due to the electron-donating nature of the silyl (B83357) group. DFT calculations can quantify this by calculating the Fukui function, which indicates the change in electron density at a particular site upon the addition or removal of an electron.
The following table presents hypothetical DFT-calculated reactivity descriptors for this compound, which would be crucial for understanding its chemical behavior.
| Descriptor | Value (a.u.) | Interpretation |
| HOMO Energy | -0.25 | Relates to the ability to donate electrons. |
| LUMO Energy | +0.05 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity. |
| Chemical Potential (μ) | -0.10 | Escaping tendency of electrons. |
| Chemical Hardness (η) | 0.15 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 0.033 | Propensity to accept electrons. |
The tripropylsilyl group in this compound introduces significant conformational flexibility and steric hindrance. Conformational analysis using computational methods can identify the low-energy conformations of the molecule and the rotational barriers between them. Such studies are crucial for understanding how the steric bulk of the tripropyl groups influences the accessibility of the vinyl group to reagents.
Computational studies on related siloxane and silazane ladder polymers have demonstrated the complexity of conformational dynamics in systems with multiple rotatable bonds. researchgate.net Similar methods could be applied to this compound to explore the potential energy surface associated with the rotation of the propyl groups and the ethenyl group relative to the silicon atom. The steric effects of the tripropyl group are expected to play a significant role in directing the regioselectivity and stereoselectivity of reactions involving the vinyl moiety.
DFT is a powerful tool for modeling catalytic cycles, providing insights into the mechanism of action of catalysts and the nature of catalytic intermediates. In the context of this compound, a relevant catalytic process is its hydrosilylation or its use in polymerization reactions. DFT studies on the hydrosilylation of vinylarenes have revealed the intricate role of Lewis base catalysts in activating the hydrosilane and facilitating the reaction. nih.gov These studies show that the catalyst can play a dual role as a hydrogen atom transfer initiator and a silyl radical stabilizer. nih.gov
Modeling the catalytic cycle for a hypothetical platinum-catalyzed hydrosilylation of this compound would involve calculating the energies of key intermediates, such as the oxidative addition product, the migratory insertion product, and the reductive elimination product, as outlined in the table below.
| Catalytic Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Catalyst Activation | [Pt(0)] + this compound | 0.0 |
| Oxidative Addition | [Pt(II)(H)(SiR3)] | -15.2 |
| Migratory Insertion | [Pt(II)(CH2CH2SiR3)] | -10.5 |
| Reductive Elimination | [Pt(0)] + Product | -30.0 |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of molecules in different environments, such as in solution or at interfaces.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions involving ethenyl(tripropyl)silane, offering unique insights into molecular structures and reaction kinetics. researchgate.net Both liquid-state and solid-state NMR techniques are invaluable for elucidating the behavior of this compound in solution and on surfaces.
In situ NMR spectroscopy allows for the real-time monitoring of reactions as they occur within the NMR tube, providing a direct window into the kinetic profile of a reaction. For reactions involving this compound, such as hydrosilylation or hydrolysis and condensation, ¹H and ²⁹Si NMR are particularly informative.
In a typical hydrosilylation reaction, the disappearance of the vinyl proton signals of this compound and the Si-H proton of a hydrosilane can be tracked over time. Concurrently, the appearance of new signals corresponding to the alkyl- or vinyl-bridged silane (B1218182) product can be quantified. Time-resolved ¹H NMR measurements, in particular, can provide qualitative and quantitative information about the rates of hydrolysis and condensation through the appearance and disappearance of compound-specific signals and their integrals. nih.gov
| Time (min) | Integral of Vinyl Protons (Reactant) | Integral of Alkyl Protons (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.10 | 0.90 | 90 |
| 120 | <0.05 | >0.95 | >95 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The development of hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), has significantly enhanced the sensitivity of ²⁹Si NMR, enabling the detection and quantification of reactive intermediates in silane reactions that would otherwise be present at concentrations too low to observe. nih.gov This approach could be instrumental in studying the transient species formed during the reactions of this compound. nih.gov
Solid-state NMR (ssNMR) spectroscopy is indispensable for characterizing the structure and bonding of this compound once it has been immobilized on a solid support, such as silica (B1680970). researchgate.nettamu.edu ²⁹Si and ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR are the most commonly employed techniques.
²⁹Si ssNMR provides detailed information about the connectivity of the silicon atoms. For surface-bound this compound, different silicon environments can be distinguished, denoted by Tⁿ notation, where 'T' signifies a silicon atom with one organic substituent and 'n' represents the number of bridging Si-O-Si bonds to the surface or other silane molecules. researchgate.net
The following table summarizes the typical ²⁹Si chemical shift ranges for different Tⁿ species in organosilanes bound to a silica surface.
| Species | Description | Typical ²⁹Si Chemical Shift (ppm) |
| T¹ | Silane bound to the surface via one siloxane bond | -50 to -60 |
| T² | Silane bound to the surface via two siloxane bonds | -60 to -70 |
| T³ | Silane cross-linked via three siloxane bonds | -70 to -80 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
¹³C CP-MAS NMR is used to confirm the presence and integrity of the tripropyl and ethenyl groups on the surface. The chemical shifts of the carbon atoms in the propyl chains and the vinyl group provide evidence that the organic functionality has remained intact during the surface modification process.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the functional group analysis of this compound and its reaction products. libretexts.orgyoutube.comyoutube.comazooptics.com These methods are complementary, as the selection rules for each technique mean that some vibrational modes may be more prominent in one type of spectrum than the other.
For this compound, characteristic vibrational modes can be assigned to the vinyl group and the tripropylsilyl moiety. The C=C stretching vibration of the vinyl group is expected to appear in the range of 1600-1650 cm⁻¹. The Si-C stretching vibrations will be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ region. The various C-H stretching and bending modes of the propyl and vinyl groups will be present in the 2800-3100 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.
The table below lists the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C (vinyl) | Stretching | 1600 - 1650 |
| =C-H (vinyl) | Stretching | 3000 - 3100 |
| C-H (propyl) | Stretching | 2850 - 2970 |
| Si-C | Stretching | 600 - 800 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
During reactions such as hydrolysis and condensation, IR and Raman spectroscopy can be used to monitor the disappearance of Si-OR groups (if starting from an alkoxysilane precursor to this compound) and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bands. researchgate.netresearchgate.netcsic.es This provides valuable information on the progress of the sol-gel process. nih.govnih.govlookchem.com
Mass Spectrometry in Elucidating Reaction Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of reaction products, as well as to gain structural information through the analysis of fragmentation patterns. rsc.orgmiamioh.edu For the analysis of this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) are commonly employed.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by the cleavage of the propyl groups and the vinyl group from the silicon atom. The loss of a propyl radical (C₃H₇•) would result in a significant [M - 43]⁺ ion. The base peak in the spectrum might correspond to the tripropylsilyl cation, [Si(C₃H₇)₃]⁺.
The following table outlines the predicted major fragments for this compound in an EI mass spectrum.
| Ion | m/z (calculated) | Description |
| [C₉H₂₁Si]⁺ | 157.14 | Loss of vinyl group |
| [C₈H₁₇Si]⁺ | 141.11 | Loss of a propyl group and ethylene |
| [C₆H₁₅Si]⁺ | 115.10 | Loss of a vinyl and one propyl group |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
In the analysis of reaction mixtures, MS can identify the products of, for example, hydrosilylation reactions by determining their exact mass, which will be the sum of the masses of the this compound and the reacting hydrosilane.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. mdpi.comnih.gov It is particularly useful for confirming the successful grafting of this compound onto a substrate and for studying the nature of the chemical bonding at the surface. researchgate.net
An XPS analysis of a surface modified with this compound would show the presence of silicon, carbon, and oxygen (from the substrate and any hydrolysis of the silane). High-resolution spectra of the Si 2p and C 1s core levels would provide more detailed chemical state information.
The Si 2p spectrum can be deconvoluted to distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the grafted silane layer (Si-C bonds). The binding energy of the Si 2p peak for the silane will be at a lower value than that for the underlying silica substrate.
The C 1s spectrum can also be curve-fitted to identify the different types of carbon present: C-C/C-H bonds in the propyl and vinyl groups, and potentially C-Si bonds. The table below shows the expected binding energy ranges for the key elements in an XPS analysis of a surface modified with this compound.
| Core Level | Functional Group | Expected Binding Energy (eV) |
| Si 2p | Si-C (silane) | ~101-102 |
| Si 2p | SiO₂ (substrate) | ~103-104 |
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-Si | ~283-284 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Angle-resolved XPS (ARXPS) can be used to determine the thickness and uniformity of the grafted this compound layer. mdpi.comnih.gov
Dynamic Light Scattering (DLS) in Studying Sol-Gel Processes
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. In the context of this compound, DLS is an excellent tool for studying the initial stages of hydrolysis and condensation in sol-gel processes.
As this compound undergoes hydrolysis to form silanols, these species can then condense to form oligomeric and polymeric siloxane structures. DLS can monitor the growth of these particles in real-time, from the initial formation of small nuclei to the development of larger aggregates and eventually the gel point.
A typical DLS experiment on a hydrolyzing this compound solution would show an increase in the hydrodynamic radius of the particles over time. The rate of this increase would be dependent on factors such as pH, water concentration, and temperature.
The following table provides a hypothetical example of DLS data for the monitoring of a silane sol-gel process, illustrating the growth of particle size over time.
| Time (hours) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 0.1 | 2-5 | 0.3 |
| 1 | 10-20 | 0.25 |
| 5 | 50-100 | 0.2 |
| 24 | >500 (gelation) | N/A |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By tracking the evolution of particle size, DLS provides crucial kinetic information about the sol-gel process, which is essential for controlling the properties of the final material.
Thermogravimetric Analysis (TGA) for Grafting Yields
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the amount of an organosilane, such as this compound, that has been successfully grafted onto an inorganic substrate. The methodology relies on measuring the change in mass of a sample as it is heated over time.
When a substrate functionalized with this compound is heated, the organic moieties (the ethenyl and tripropyl groups) undergo thermal decomposition and combustion at elevated temperatures. This results in a measurable weight loss. For many alkylsilanes, this sharp weight loss is observed between 200 °C and 600 °C. semanticscholar.org By comparing the TGA curve of the grafted material to that of the unmodified substrate, the grafting yield can be calculated. The initial weight loss in an unmodified substrate is typically due to the evaporation of physically adsorbed water and the dehydroxylation of surface silanol (B1196071) groups. semanticscholar.org
The amount of grafted silane can be estimated from the weight loss in this specific temperature range. The grafting density, which represents the number of silane molecules per unit of surface area, can be further calculated if the specific surface area of the substrate is known. semanticscholar.org
Table 1: Hypothetical TGA Data for this compound Grafted on Silica Nanoparticles
This interactive table presents sample data illustrating the weight loss measured by TGA for both unmodified and this compound-grafted silica nanoparticles. The difference in weight loss is used to quantify the grafting yield.
| Sample | Initial Weight (mg) | Weight at 600 °C (mg) | Weight Loss (%) | Grafted Silane (wt%) |
| Unmodified Silica | 10.00 | 9.85 | 1.50 | 0.00 |
| This compound Grafted Silica | 10.00 | 9.45 | 5.50 | 4.00 |
Note: The "Grafted Silane (wt%)" is calculated by subtracting the weight loss of the unmodified silica from the weight loss of the grafted silica.
Microscopic Techniques (SEM, AFM) for Surface Morphology in Functionalization Studies
Microscopic techniques are indispensable for visualizing the effects of surface functionalization with this compound. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide complementary information about the topography and morphology of the modified surface.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface. In functionalization studies, SEM micrographs can reveal changes in the surface texture after the application of this compound. For instance, SEM can show whether the silane has formed a uniform, thin coating or has aggregated into larger particles on the substrate. cnrs.fr Comparing images of the substrate before and after treatment provides qualitative evidence of a successful and homogenous silanization process. researchgate.net
Table 2: Representative AFM Surface Roughness Data
This interactive table shows typical surface roughness data obtained from AFM analysis, comparing an unmodified substrate with one functionalized with this compound.
| Sample | Analysis Area (µm²) | Average Roughness (Ra) (nm) |
| Unmodified Substrate | 1 | 0.15 |
| This compound Functionalized Substrate | 1 | 0.45 |
Applications in Advanced Materials Science and Organic Synthesis Research
Role as a Coupling Agent and Adhesion Promoter
The primary mechanism by which traditional silane (B1218182) coupling agents function involves a silicon center attached to hydrolyzable groups, such as alkoxy (e.g., methoxy, ethoxy) groups. nist.govnih.gov These groups react with water to form reactive silanol (B1196071) (Si-OH) groups, which can then condense with hydroxyl groups on the surface of inorganic substrates to form stable covalent siloxane (Si-O-substrate) bonds. nbinno.comresearchgate.net This process creates a chemical bridge between the inorganic material and the silane's organic functional group.
Ethenyl(tripropyl)silane, with the chemical structure Si(CH=CH₂)(CH₂CH₂CH₃)₃, features propyl groups attached to the silicon atom. Unlike alkoxy groups, these propyl (alkyl) groups are not hydrolyzable. This fundamental structural difference prevents this compound from bonding to inorganic surfaces through the conventional hydrolysis and condensation mechanism that underpins the activity of most coupling agents and adhesion promoters.
| Feature | This compound | Vinyltriethoxysilane (Example of a Conventional Coupling Agent) |
|---|---|---|
| Chemical Formula | C₁₁H₂₄Si | C₈H₁₈O₃Si |
| Groups on Silicon (besides Ethenyl) | Three non-hydrolyzable propyl groups (-CH₂CH₂CH₃) | Three hydrolyzable ethoxy groups (-OCH₂CH₃) |
| Bonding Mechanism to Inorganic Substrates | Cannot form covalent siloxane (Si-O-Substrate) bonds via hydrolysis. Limited to weaker physical interactions. | Forms strong, covalent siloxane bonds via hydrolysis of ethoxy groups and condensation with surface hydroxyls. nih.govresearchgate.net |
| Primary Function | Acts as a chemical intermediate where the vinyl group is the primary reactive site. | Acts as a bifunctional coupling agent to bridge inorganic and organic materials. researchgate.net |
In organic-inorganic composites, a strong interface is crucial for effective stress transfer from the polymer matrix to the inorganic filler. Because this compound cannot form covalent bonds with the filler surface, its ability to enhance interfacial interactions is severely limited compared to hydrolyzable silanes. Any interaction would be primarily based on weaker van der Waals forces between its propyl and ethenyl groups and the surrounding polymer matrix, which provides minimal improvement in composite strength.
While this compound cannot chemically bond the filler to the polymer, its organophilic alkyl (propyl) and vinyl groups can offer a degree of surface modification. This modification can make a hydrophilic inorganic filler more hydrophobic, potentially improving its dispersion within a nonpolar polymer matrix. However, this effect is one of physical compatibilization rather than true chemical coupling, and the resulting performance enhancements are typically less significant than those achieved with reactive coupling agents.
Surface modification using silanes is intended to alter the surface energy and chemical reactivity of a substrate. This compound is unable to form a durable, covalently bonded siloxane layer on inorganic surfaces. Alternative, non-traditional methods would be required for it to modify a surface, such as surface-initiated polymerization via its vinyl group, but this would not involve the direct bonding of the silicon atom to the substrate as seen in conventional silanization.
Precursor in the Synthesis of Functionalized Materials
The synthesis of silica (B1680970) and organosilica materials predominantly relies on the sol-gel process, which, like coupling agent mechanisms, is dependent on the hydrolysis and condensation of alkoxysilane precursors.
The fabrication of silica-based nanomaterials, such as nanoparticles via the Stöber method, involves the controlled hydrolysis and condensation of silicon alkoxides like tetraethoxysilane (TEOS). researchgate.netgoogle.com This process builds a three-dimensional silica (SiO₂) network. As this compound lacks the necessary hydrolyzable alkoxy groups, it cannot participate in the sol-gel reaction to form a silica network. mdpi.com Therefore, it is not a suitable precursor for the synthesis of silica-based nanomaterials through these conventional methods.
Organosilica particles are hybrid materials that incorporate organic functionalities directly into a silica matrix. They are typically synthesized by the co-condensation of an organoalkoxysilane (R-Si(OR')₃) and a network-forming alkoxysilane like TEOS. researchgate.netgoogle.com The non-hydrolyzable nature of the Si-C bonds in this compound prevents it from being incorporated into a growing silica network via co-condensation.
While it cannot be used to form the particle matrix itself, the vinyl group of this compound could potentially be used in other synthetic strategies. For example, it could be attached to pre-formed particles or polymers through reactions like free-radical polymerization or hydrosilylation, where a hydrosilane (H-SiR₃) adds across the vinyl double bond. princeton.edumdpi.comnih.gov In this context, this compound would act as a modifying agent or monomer rather than a foundational precursor for the organosilica particle itself.
Applications in Complex Organic Synthesis
In organic synthesis, the distinct reactivity of the silicon-carbon bond and the vinyl group in compounds like this compound allows for their use in a variety of strategic transformations.
Silanes, particularly those with silicon-hydrogen bonds (hydrosilanes), are widely employed as reducing agents, often serving as less toxic alternatives to reagents like tributyltin hydride. organic-chemistry.org They can act as hydride donors in various reactions, including the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. organic-chemistry.org This process, known as hydrosilylation, can be catalyzed by a range of metals, including silver, rhodium, and iridium, enabling chemoselective reductions where specific functional groups are targeted while others remain intact. organic-chemistry.org
Vinylsilanes are valuable building blocks in synthetic chemistry, particularly in reactions where the geometry of a double bond needs to be precisely controlled. The silicon group in a vinylsilane can direct electrophilic substitution reactions, and more importantly, vinylsilanes are key substrates in palladium-catalyzed cross-coupling reactions. These reactions allow for the stereospecific transfer of the vinyl group to other organic molecules, preserving the double bond's original configuration.
Furthermore, vinylsilanes serve as precursors for other important synthetic intermediates, such as vinylstannanes. The synthesis of vinylstannanes can be achieved through methods like the hydrostannylation of alkynes, a reaction that can be catalyzed by magnesium or transition metals to yield products with high regio- and stereoselectivity. organic-chemistry.org These vinylstannanes are subsequently used in Stille cross-coupling reactions, another powerful method for carbon-carbon bond formation.
The formation of silyl (B83357) ethers is a cornerstone of modern organic synthesis, primarily used for the protection of hydroxyl groups. wikipedia.orgorganic-chemistry.org Alcohols react with reactive silanes, such as silyl chlorides or silyl triflates, in the presence of a base to form stable silyl ethers. wikipedia.org This transformation temporarily masks the reactive O-H group, preventing it from interfering with subsequent chemical steps in a multi-step synthesis.
The silicon-oxygen bond is robust enough to withstand a wide range of reaction conditions but can be selectively cleaved later to regenerate the alcohol. This stability and selective removal make silyl ethers indispensable intermediates in the synthesis of complex molecules like pharmaceuticals and natural products. wikipedia.org
Development of Silane-Terminated Prepolymers for Advanced Adhesives and Sealants
A major industrial application of silane chemistry is in the production of silane-terminated prepolymers (STPs), also known as silyl-modified polymers (SMPs). scirp.orgscirp.org These materials form the basis of high-performance, moisture-curing adhesives and sealants that combine the advantages of polyurethane and silicone technologies. scirp.orgresearchgate.net
These prepolymers typically have a flexible polyether or polyurethane backbone capped with reactive alkoxysilane groups. scirp.orgresearchgate.net The curing mechanism is initiated by atmospheric moisture, which hydrolyzes the terminal alkoxy groups to form silanols. These silanols then undergo condensation to form a durable, cross-linked network of stable silicon-oxygen-silicon bonds. scirp.org
A key advantage of this technology is that it is free of isocyanates, avoiding the release of toxic compounds like methanol (B129727) (if methoxysilanes are avoided in favor of ethoxysilanes) during curing. scirp.orggoogle.com The resulting adhesives and sealants exhibit excellent elasticity, durability, and adhesion to a wide variety of substrates. researchgate.net They maintain their performance across a broad range of temperatures and show strong resistance to weathering and moisture. researchgate.net
| Property | Silane-Terminated Polymer (STP) | Polyurethane (PU) | Silicone |
|---|---|---|---|
| Curing System | Moisture-cure (alkoxysilane hydrolysis) | Moisture-cure (isocyanate reaction) | Moisture-cure (various) |
| Isocyanate-Free | Yes | No | Yes |
| Adhesion Profile | Excellent, broad range | Excellent, often requires primer | Good, can be limited |
| Weather/UV Resistance | Very Good | Good to Fair (can yellow) | Excellent |
| Paintability | Generally Good | Good | Poor |
Future Research Directions and Unexplored Avenues
Novel Catalytic Systems for Ethenyl(tripropyl)silane Transformations
The synthesis of this compound and other trialkylvinylsilanes is predominantly achieved through the hydrosilylation of acetylene (B1199291) with the corresponding trialkylsilane. While effective, there is considerable scope for the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Current research often focuses on transition metal catalysts, and future work could expand on these themes.
A primary area of investigation is the development of catalysts based on earth-abundant and non-precious metals to replace costly and rare metals like platinum and rhodium. For instance, zinc-based catalysts have shown high chemoselectivity for the hydrosilylation of alkynes over alkenes, a promising feature for reactions involving multifunctional substrates.
Future research could focus on the design of ligand-modified catalysts to precisely control the regioselectivity of the hydrosilylation reaction, favoring the formation of either the α- or β-isomer of this compound. For example, rhodium complexes with imidazolium-substituted phosphine (B1218219) ligands have demonstrated high activity and selectivity in the hydrosilylation of various alkynes. Similarly, ruthenium-based catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly efficient for producing 1,1-disubstituted α-vinylsilanes.
The development of heterogeneous catalysts is another critical avenue. Supported catalysts, where the active metal species is immobilized on a solid support like carbon black or a metal-organic framework (MOF), can offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes.
A summary of promising catalytic systems for vinylsilane synthesis is presented in the table below.
| Catalyst Type | Metal Center | Key Advantages | Potential Research Direction |
| Homogeneous | Ruthenium | High efficiency for α-vinylsilane formation | Development of recyclable homogeneous systems |
| Homogeneous | Rhodium | High activity and selectivity with specific ligands | Exploration of novel ligand architectures for enhanced control |
| Homogeneous | Zinc | Earth-abundant metal, high chemoselectivity | Broadening the substrate scope and improving turnover numbers |
| Heterogeneous | Platinum on MOF | High activity and stability, reusable | Investigating different MOF supports for tailored reactivity |
| Heterobimetallic | Rhodium-Iridium | Tunable regioselectivity | Understanding the synergistic effects between the metals |
Advanced Computational Modeling for Predictive Reactivity
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of chemical compounds. For this compound, advanced computational studies could provide invaluable insights into its chemical behavior and guide the rational design of new reactions and materials.
Future computational work could focus on several key areas:
Reaction Mechanism Elucidation: DFT calculations can be employed to map the potential energy surfaces of reactions involving this compound, such as its synthesis via hydrosilylation or its subsequent transformations. This would allow for the identification of transition states and intermediates, providing a detailed understanding of the reaction pathways and the factors controlling selectivity.
Predicting Reactivity and Selectivity: Computational models can be used to predict the outcome of reactions with various electrophiles and nucleophiles. By calculating parameters such as frontier molecular orbital energies and electrostatic potentials, researchers can anticipate how this compound will behave in different chemical environments, accelerating the discovery of new synthetic methodologies.
Catalyst Design: Computational screening of potential catalysts for the synthesis and transformation of this compound can significantly reduce the experimental effort required. By modeling the interaction of the silane (B1218182) with different metal centers and ligand scaffolds, it is possible to identify promising candidates with high activity and desired selectivity.
The table below outlines potential computational approaches and their expected outcomes for the study of this compound.
| Computational Method | Focus of Study | Predicted Outcome |
| Density Functional Theory (DFT) | Hydrosilylation reaction mechanism | Detailed understanding of regio- and stereoselectivity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions in a polymer matrix | Prediction of material properties in composites |
| Molecular Dynamics (MD) Simulations | Interfacial behavior | Insights into self-assembly and surface modification |
Integration of this compound in Multifunctional Hybrid Materials
The unique combination of a reactive vinyl group and a stable tripropylsilyl moiety makes this compound an attractive building block for the creation of multifunctional hybrid materials. These materials, which combine the properties of both organic and inorganic components, have a wide range of potential applications.
Future research in this area could explore the following avenues:
Surface Modification: this compound can be used to functionalize the surfaces of inorganic materials such as silica (B1680970), titania, and glass fibers. The tripropylsilyl group can anchor to the surface, while the vinyl group remains available for subsequent polymerization or other chemical modifications. This can be used to improve the compatibility between inorganic fillers and organic polymer matrices in composites, leading to enhanced mechanical properties.
Polymer Composites: The incorporation of this compound into polymer composites can impart desirable properties. For example, it can act as a coupling agent to improve the adhesion between the polymer matrix and reinforcing fillers. The vinyl group can copolymerize with other monomers, integrating the silane directly into the polymer backbone.
Hybrid Coatings: this compound can be a component in the formulation of hybrid coatings with tailored properties such as hydrophobicity, scratch resistance, and thermal stability. The silane can contribute to the formation of a cross-linked network, enhancing the durability of the coating.
The table below summarizes potential applications of this compound in hybrid materials.
| Material Type | Role of this compound | Potential Application |
| Polymer Composites | Coupling agent, comonomer | Lightweight automotive parts, high-performance sporting goods |
| Surface Modified Fillers | Surface functionalization agent | Enhanced reinforcement in tires, improved pigment dispersion in paints |
| Hybrid Coatings | Cross-linking agent, adhesion promoter | Protective coatings for electronics, anti-fouling marine paints |
Sustainable Synthesis and Reaction Pathways for Trialkylvinylsilanes
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. Future research on the synthesis of this compound and other trialkylvinylsilanes should prioritize the development of more sustainable methodologies.
Key areas for future investigation include:
Atom-Economical Reactions: The hydrosilylation of acetylene is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the product. Future work should continue to focus on catalytic systems that proceed with 100% atom economy, avoiding the formation of byproducts.
Energy Efficiency: The development of catalysts that operate under milder reaction conditions (lower temperatures and pressures) will reduce the energy consumption of the synthesis process. This can be achieved through the design of highly active catalysts that have low activation barriers.
Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable resources is a long-term challenge, research could explore the use of bio-derived solvents and reagents in the synthesis and purification processes.
Solvent-Free Conditions: Exploring the feasibility of conducting the synthesis of trialkylvinylsilanes under solvent-free conditions would significantly improve the environmental footprint of the process by eliminating solvent waste.
The table below outlines strategies for enhancing the sustainability of trialkylvinylsilane synthesis.
| Sustainability Strategy | Approach | Expected Benefit |
| Catalyst Development | Use of earth-abundant metal catalysts | Reduced cost and environmental impact of catalyst production |
| Process Optimization | Development of continuous flow processes | Improved efficiency, safety, and scalability |
| Waste Reduction | Design of recyclable catalysts | Minimized catalyst waste and reduced overall process cost |
Mechanistic Insights into Complex Polymerization and Interfacial Phenomena
A deeper understanding of the polymerization behavior of this compound and its interactions at interfaces is crucial for its application in advanced materials. Future research should aim to provide detailed mechanistic insights into these complex processes.
Polymerization Kinetics and Mechanisms: Studies on the free-radical and transition-metal-catalyzed polymerization of this compound, both as a homopolymer and in copolymerization with other monomers, are needed. Investigating the reactivity ratios in copolymerizations will allow for the prediction and control of the final polymer composition and properties.
Interfacial Behavior and Self-Assembly: The amphiphilic nature of molecules derived from this compound suggests potential for self-assembly into interesting structures at interfaces. Research into the behavior of these molecules at air-water and solid-liquid interfaces could lead to new applications in areas such as surfactants, emulsifiers, and surface coatings.
Silane Coupling Mechanisms: While the general mechanism of silane coupling agents is understood, detailed studies on the interaction of this compound with specific surfaces are lacking. Advanced surface-sensitive techniques could be employed to probe the chemical bonds formed at the interface and their influence on adhesion and material performance.
The following table highlights key research questions and potential experimental techniques for investigating the polymerization and interfacial phenomena of this compound.
| Research Question | Experimental Technique | Expected Insights |
| What is the reactivity of the vinyl group in polymerization? | In-situ NMR spectroscopy, Dilatometry | Kinetic parameters, reactivity ratios |
| How does the tripropylsilyl group influence polymer properties? | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Thermal stability, glass transition temperature |
| What is the nature of the interaction with inorganic surfaces? | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of interfacial chemical bonds |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing the molecular structure of Ethenyl(tripropyl)silane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethenyl and tripropyl substituents. Fourier-Transform Infrared (FTIR) spectroscopy can identify Si–C and C=C vibrational modes, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity. For example, silane primers in dental studies used similar techniques to validate monomer structures .
Q. How can hydrolysis conditions influence the reactivity of this compound in surface modification?
- Methodological Answer : Hydrolysis time, pH, and solvent composition critically affect silane reactivity. A pH of 4.1 and 23-hour hydrolysis at room temperature were optimal for analogous silanes to ensure controlled hydrolysis without premature condensation, as demonstrated in dental adhesive studies . Ethanol-water mixtures (e.g., 95:5) are preferred to stabilize hydrolyzed intermediates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers under inert gas (e.g., N₂) to prevent moisture-triggered hydrolysis. Acute exposure risks (e.g., skin irritation) align with hazards reported for trialkylaluminum compounds, requiring emergency eyewash and shower access .
Advanced Research Questions
Q. How can factorial experimental design optimize this compound concentration and ratio in hybrid films for corrosion resistance?
- Methodological Answer : A three-factor design (e.g., silane concentration, ratio, hydrolysis time) with response surface methodology (RSM) can model performance. For APTES/GPTMS hybrid films, silane concentration had the strongest effect (R² = 0.87), validated by ANOVA. Microshear testing and electrochemical impedance spectroscopy (EIS) are recommended for evaluating adhesion and corrosion protection .
Q. What density-functional theory (DFT) methods best predict the thermochemical properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with gradient corrections and exact-exchange terms improve accuracy for bond dissociation energies and reaction pathways. Becke’s 1993 study achieved <2.4 kcal/mol deviation in atomization energies for organometallics, suggesting similar protocols for silanes . Basis sets like 6-311++G(d,p) are suitable for Si-containing systems.
Q. How does the addition of cross-linking agents (e.g., BTSE) affect the mechanical stability of this compound-based coatings?
- Methodological Answer : Incorporating 0.5–1.0 vol.% BTSE enhances cross-linking density, as shown in dental primers. Microshear bond strength tests revealed that 1.0 vol.% BTSE increased adhesion by 30% compared to non-cross-linked systems. Dynamic Mechanical Analysis (DMA) can quantify storage modulus improvements .
Q. What statistical approaches resolve contradictions in wettability data for silane-modified surfaces?
- Methodological Answer : Multivariate regression and outlier detection (e.g., Grubbs’ test) address variability. For APTES/GPTMS films, contact angle discrepancies were resolved by normalizing data against hydrolysis time and using a central composite design to identify non-linear interactions .
Data Analysis & Validation
Q. How to validate computational models of this compound’s electronic properties against experimental data?
- Methodological Answer : Compare DFT-predicted HOMO-LUMO gaps with UV-Vis absorption spectra. For silane primers, deviations <0.2 eV were acceptable when using solvent-polarizable continuum models (PCM) .
Q. What metrics determine the reliability of factorial designs in silane formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
